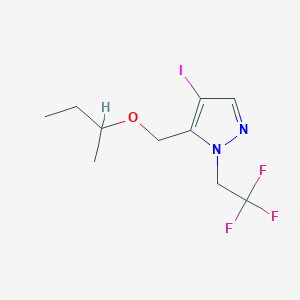

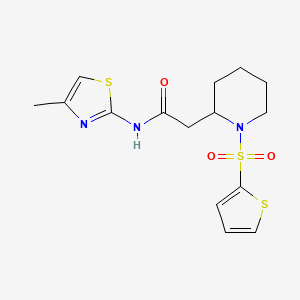

![molecular formula C24H19NO4 B2841719 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide CAS No. 923157-30-6](/img/structure/B2841719.png)

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a chemical compound with the linear formula C27H22N4O6 . It has a molecular weight of 498.5 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is complex, with multiple rings and functional groups . The compound contains a chromen-7-yl group, an ethoxyphenyl group, and a benzamide group . The exact three-dimensional structure would require further analysis, such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide are not fully detailed in the available resources. The compound has a molecular weight of 498.5 and a linear formula of C27H22N4O6 . Further analysis would be required to determine properties such as solubility, melting point, boiling point, and others.Scientific Research Applications

Antioxidant Activity

Benzamides, including our target compound, have been investigated for their antioxidant potential. In vitro studies have demonstrated that some synthesized benzamide derivatives exhibit effective total antioxidant , free radical scavenging , and metal chelating activities. These properties are crucial in combating oxidative stress and protecting cells from damage caused by free radicals .

Antibacterial Properties

The same benzamide derivatives were also evaluated for their antibacterial activity. In vitro tests revealed their effectiveness against both gram-positive and gram-negative bacteria. Researchers compared these compounds to standard antibacterial drugs. Understanding their antibacterial mechanisms can aid in developing novel therapeutic agents .

Anti-HIV Potential

While not directly studied for N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide, related benzene derivatives have been explored for their anti-HIV activity. These compounds were screened against HIV-1 and HIV-2 strains in acutely infected cells. Investigating their interactions with viral proteins and replication processes may reveal promising leads for antiviral drug development .

Industrial Applications

Amide compounds, including benzamides, find use in various industrial sectors. These applications span plastics, rubber, paper, and agriculture. For instance, they contribute to the synthesis of polymers, additives, and other materials. Understanding the specific role of our compound in these contexts could lead to innovative industrial applications .

Drug Discovery

Benzamides have a rich history in drug discovery. They have been investigated for their potential in treating various conditions, including hyperactivity, cancer, hypercholesterolemia, and inflammation. Researchers continue to explore novel benzamide derivatives as potential drug candidates. Our compound’s unique structure may hold promise for specific therapeutic targets .

Structural Building Blocks

Amides, including benzamides, serve as essential structural components in biological molecules, proteins, and synthetic intermediates. Their presence in commercial drugs underscores their significance. Investigating how N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide fits into these structural frameworks can provide insights into its broader biological relevance .

Safety and Hazards

Sigma-Aldrich provides N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide as-is, without any representation or warranty . The buyer assumes responsibility to confirm the product’s identity and/or purity . All sales are final . For safety data on similar compounds, benzamide is classified as harmful if swallowed and suspected of causing genetic defects .

properties

IUPAC Name |

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-2-28-19-11-8-16(9-12-19)22-15-21(26)20-13-10-18(14-23(20)29-22)25-24(27)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKWIFGMUPYJLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2841636.png)

![(2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841641.png)

![4'-Tert-butylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one](/img/structure/B2841645.png)

![2-Amino-4-(2-ethoxyphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2841646.png)

![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)

![Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2841656.png)

![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841659.png)